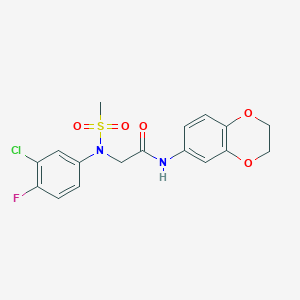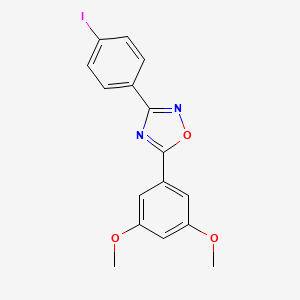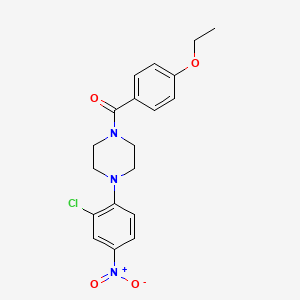![molecular formula C22H18N4O B5087911 2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B5087911.png)
2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MDPIM and has a molecular formula of C23H18N4O. MDPIM is a yellowish-orange powder that is sparingly soluble in water and soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Mecanismo De Acción
The exact mechanism of action of MDPIM is not fully understood. However, it has been proposed that MDPIM exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and cell survival. MDPIM has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MDPIM has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. MDPIM has also been found to induce cell cycle arrest and inhibit angiogenesis, the process by which new blood vessels are formed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MDPIM in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. MDPIM has also been shown to have a high selectivity for cancer cells, meaning that it targets cancer cells while leaving normal cells unharmed. However, one limitation of using MDPIM in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of MDPIM. One area of research is the development of MDPIM-based therapies for cancer and inflammatory diseases. Another area of research is the elucidation of the exact mechanism of action of MDPIM, which could lead to the development of more potent and selective compounds. Additionally, the synthesis of MDPIM analogs could lead to the discovery of new compounds with improved therapeutic properties.
Métodos De Síntesis
MDPIM can be synthesized through a diazotization reaction between 2-amino-4,5-diphenylimidazole and 2-methoxyaniline. The reaction is carried out in the presence of sodium nitrite and hydrochloric acid, which leads to the formation of the diazonium salt. The diazonium salt is then treated with sodium hydroxide to form MDPIM.
Aplicaciones Científicas De Investigación
MDPIM has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. MDPIM has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, MDPIM has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(4,5-diphenyl-1H-imidazol-2-yl)-(2-methoxyphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-27-19-15-9-8-14-18(19)25-26-22-23-20(16-10-4-2-5-11-16)21(24-22)17-12-6-3-7-13-17/h2-15H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTFTATZQQNYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5087841.png)
![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
![ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5087881.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)


methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087901.png)
![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
![N-(3-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5087921.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5087925.png)

